Regioisomer Potency in RORγ Inhibition
In a closely related diphenylpropanamide series, the 2,3-dimethylphenyl-containing analog (Entry 1r) demonstrated an IC₅₀ of 1.30 relative units for RORγ inhibition, compared to the 3,4-dimethylphenyl analog (Entry 1s) which showed a markedly more potent IC₅₀ of 0.59 relative units [1]. This difference highlights that the substitution pattern on the phenyl ring is a key driver of activity, and the 2,3-configuration results in a unique potency profile that cannot be assumed for other regioisomers like the 2,4- or 3,4-dimethylphenyl variants.
| Evidence Dimension | Inhibitory Potency against RORγ (Relative Units) |
|---|---|
| Target Compound Data | IC₅₀ = 1.30 (relative units) |
| Comparator Or Baseline | IC₅₀ = 0.59 (relative units) |
| Quantified Difference | Approximately 2.2-fold lower potency for the 2,3-isomer in this specific assay. |
| Conditions | In vitro biochemical assay, exact conditions not specified in the abstract. |
Why This Matters
This quantitative, regioisomer-specific data demonstrates that the 2,3-substitution pattern confers a distinct potency profile, making it the appropriate starting material for SAR campaigns focused on modulating RORγ and related therapeutic pathways.
- [1] Yong Xu et al. 'Table 1. Structure-activity relationship study of the diphenylpropanamide series.' Journal of Medicinal Chemistry, 2013. (Data derived from PMC copyright notice). View Source
